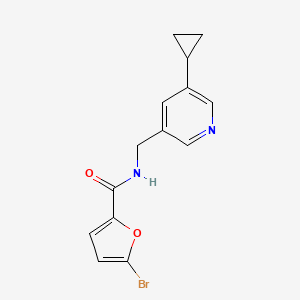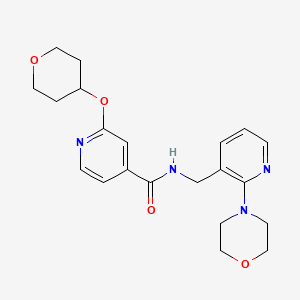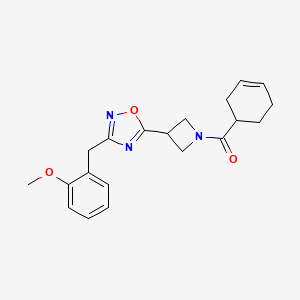![molecular formula C7H7N3 B2758302 2-Methylimidazo[1,2-a]pyrazine CAS No. 33668-80-3](/img/structure/B2758302.png)
2-Methylimidazo[1,2-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylimidazo[1,2-a]pyrazine is a chemical compound with the CAS Number: 33668-80-3 . It has a molecular weight of 133.15 and is typically in powder form . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of this compound involves the interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3, which leads to the substitution of a hydrogen atom at the С-3 carbon atom and the formation of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium tribromide . The structure of this compound was established based on X-ray structural analysis .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C7H7N3/c1-6-5-10-3-2-8-4-7(10)9-6/h2-5H,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been used in radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 133.15 and a predicted density of 1.24±0.1 g/cm3 . The compound has a predicted pKa value of 5.32±0.30 .科学的研究の応用
Synthesis and Reactivity
Synthesis of Imidazo[1,2-a]pyrazine Derivatives Imidazo[1,2-a]pyrazine derivatives demonstrate significant utility in various scientific applications. For instance, a method of synthesizing imidazo[1,2-a]pyridines via "water-mediated" hydroamination and silver-catalyzed aminooxygenation has been reported. The process yields imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline under similar conditions without the deliberate addition of any catalyst. The use of acetonitrile as a solvent and Ag-catalyst results in the production of imidazo[1,2-a]pyridine-3-carbaldehydes with moderate to good yields (Mohan, Rao, & Adimurthy, 2013).
Additionally, an industrial-scale synthesis method based on the Groebke–Blackburn–Bienaymé multicomponent reaction has been developed for the efficient preparation of 3-Aminoimidazo[1,2-a]pyrazines, highlighting its significance in drug development due to the rapid accessibility of this scaffold from aminopyrazine, an aldehyde, and an isocyanide (Baenziger, Durantie, & Mathes, 2017).
Chemical Properties and Applications Imidazo[1,2-a]pyrazine compounds also exhibit interesting chemical properties and potential applications. For example, N-oxides and N,N′-dioxides of methyl derivatives of imidazo[4,5-b]quinoxaline and imidazo[4,5-b]pyrazine have been synthesized, revealing the higher reactivity of the 2-methyl group in N-oxides of 2-methylimidazo[4,5-b]quinoxaline compared to the corresponding unoxidized derivatives (Elina, Musatova, & Tsyrul'nikova, 1972).
Furthermore, the synthesis of 6-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one (MCLA) and 2-methyl-6-(2-naphthyl)imidazo[1,2-a]pyrazin-3(7H)-one (NCLA), along with their oxyluciferin analogues, has been reported. These compounds exhibit various chemiluminescence properties and are considered potential luciferin analogues for applications in detecting active oxygen species (Toya, Kayano, Sato, & Goto, 1992).
Biological Activity and Medical Applications
Antimicrobial Activity Some novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives synthesized under specific conditions have demonstrated promising antimicrobial activity. The synthesis of these compounds involves a series of steps, starting from 2-iodopyrazine and resulting in various imidazo[1,2-a]pyrazine-2-carboxamides with significant antimicrobial properties (Jyothi & Madhavi, 2019).
Additionally, pyrazine functionalized Ag(I) and Au(I)-NHC complexes have been identified as potential antibacterial agents against human pathogens resistant to several antibiotics. These complexes exhibit potent antimicrobial activity and inhibit biofilm formation by both Gram-positive and Gram-negative bacteria, indicating their potential as a new class of antibiotics (Roymahapatra et al., 2012).
作用機序
Target of Action
2-Methylimidazo[1,2-a]pyrazine and its derivatives have been shown to possess a broad range of biological activity . They have been used as covalent anticancer agents and antituberculosis agents . The primary targets of these compounds are KRAS G12C-mutated cells and Mycobacterium tuberculosis .
Mode of Action
The interaction of this compound with its targets involves a covalent bond formation . This compound acts as a covalent inhibitor, binding irreversibly to its target, thereby disrupting its function . The compound’s interaction with molecular bromine and iodine leads to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .
Biochemical Pathways
It is known that the compound exhibits significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that it may interfere with the biochemical pathways that these bacteria use for survival and replication.
Pharmacokinetics
The compound’s interaction with molecular bromine and iodine, as well as its antimicrobial action against staphylococcus aureus, suggest that it may have good bioavailability .
Result of Action
The result of the action of this compound is the inhibition of the growth of its target cells or organisms. For example, it has been shown to be a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells , and it exhibits antimicrobial properties against Staphylococcus aureus .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s interaction with molecular bromine and iodine is likely to be affected by the presence and concentration of these elements in the environment . .
Safety and Hazards
将来の方向性
Imidazo[1,2-a]pyrazine, the core structure of 2-Methylimidazo[1,2-a]pyrazine, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Future developments in this field may involve exploring the pattern and position of substitution on the imidazo[1,2-a]pyrazine scaffold to enhance its biological activity .
生化学分析
Biochemical Properties
It is known that imidazo[1,2-a]pyridines, a closely related class of compounds, can undergo various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis .
Cellular Effects
Derivatives of 2-aminopyridine and imidazo[1,2-a]pyridine have been characterized with regard to a broad spectrum of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .
Molecular Mechanism
It is known that imidazo[1,2-a]pyridines can undergo various radical reactions for direct functionalization .
Metabolic Pathways
It is known that imidazo[1,2-a]pyridines can undergo various radical reactions for direct functionalization .
特性
IUPAC Name |
2-methylimidazo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-5-10-3-2-8-4-7(10)9-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESKTOIACDXRHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CN=CC2=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33668-80-3 |
Source


|
| Record name | 2-methylimidazo[1,2-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2758219.png)



![methyl 3-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-2-carboxylate](/img/structure/B2758224.png)

![Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2758230.png)


![N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2758233.png)


![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2758240.png)
